Ethyl (2-methylbenzylthio)acetate
Description
Ethyl (2-methylbenzylthio)acetate is a thioester derivative characterized by a sulfur atom linking the 2-methylbenzyl group to the acetate moiety. Its molecular formula is C₁₂H₁₆O₂S, with a molecular weight of 224.32 g/mol. Structurally, it consists of an ethyl ester group (CH₃COOCH₂CH₃) bonded via a thioether linkage (–S–) to a 2-methyl-substituted benzyl group (C₆H₄(CH₃)CH₂–). This compound is synthesized through nucleophilic substitution reactions, typically involving 2-methylbenzylthiol and ethyl chloroacetate in the presence of a base like potassium carbonate (K₂CO₃) in acetone under reflux conditions . Such methods yield moderate to high purity products, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
ethyl 2-[(2-methylphenyl)methylsulfanyl]acetate |
InChI |
InChI=1S/C12H16O2S/c1-3-14-12(13)9-15-8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
AYJKILBHLXWYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCC1=CC=CC=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl (2-methylbenzylthio)acetate belongs to a broader class of thioesters and oxygen-containing esters. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues
Key Differences
Reactivity and Stability: Thioesters (e.g., this compound) exhibit greater nucleophilic reactivity at the sulfur atom compared to oxygen esters (e.g., Ethyl 2-methoxybenzoate). This makes thioesters more effective in enzyme inhibition and metal chelation .
Biological Activity: Enzyme Inhibition: Thioesters with electron-withdrawing substituents (e.g., 4-Cl in Ethyl 2-((4-chlorobenzoyl)thio)acetate) show stronger inhibition of snake venom metalloproteases due to enhanced electrophilicity at the carbonyl group . Antimicrobial Potential: Benzothiazole-containing thioesters (e.g., Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate) demonstrate broad-spectrum antimicrobial activity, attributed to the benzothiazole moiety’s ability to disrupt microbial membranes .
Physical Properties :
- Solubility : this compound is sparingly soluble in water but miscible with organic solvents like chloroform or acetone, similar to Ethyl 2-methoxybenzoate .
- Thermal Stability : Thioesters generally exhibit lower melting points than oxygen esters. For example, Ethyl 2-methoxybenzoate has a melting point of 15–17°C , while thioester analogs typically remain liquid at room temperature.
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